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Compound of Interest

Compound Name: 1-Bromo-1,1,2,2-tetrafluorobutane

Cat. No.: B145148

An In-Depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane (CAS: 127117-30-0)

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, weight,
and physicochemical properties of 1-Bromo-1,1,2,2-tetrafluorobutane. Designed for
researchers, chemists, and professionals in drug development and materials science, this
document synthesizes critical data from established chemical databases. It covers the
compound's fundamental identifiers, delves into the specifics of its molecular weight and
structure, discusses plausible synthetic strategies in the absence of published protocols,
outlines its potential applications as a chemical intermediate, and provides detailed safety and
handling information. The guide aims to serve as an authoritative resource, grounding its
claims in verifiable data and providing clear, actionable information for laboratory and research
settings.

Chemical Identity and Core Properties

1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated alkane characterized by a four-carbon
chain with significant fluorine substitution and a terminal bromine atom. This unique
combination of a reactive bromo- group and the electron-withdrawing effects of the
tetrafluoroethyl moiety suggests its utility as a building block in specialized organic synthesis.

Compound Identifiers
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Precise identification is critical for regulatory compliance, procurement, and scientific

communication. The primary identifiers for 1-Bromo-1,1,2,2-tetrafluorobutane are

summarized below.

Identifier Value Source
1-bromo-1,1,2,2-

I[UPAC Name [1]
tetrafluorobutane

CAS Number 127117-30-0 [2]I3]

Molecular Formula CaHsBrFa [1]

Canonical SMILES CCC(C(F)(F)Br)(F)F [1]

InChl

InChl=1S/CAH5BrF4/c1-2-
3(6,7)4(5,8)9/h2H2,1H3

[1]

InChlKey

CKZRVAPVPPFLQX-
UHFFFAOYSA-N

[1]

Physicochemical Data

The physical properties of the compound are dictated by its fluorinated nature and molecular

mass. The high density is characteristic of brominated and fluorinated alkanes.

Property Value Source
Molecular Weight 208.98 g/mol [1]
Density 1.612 g/cm3 [1]
Boiling Point 134-144°C [1]

Molecular Structure and Weight Elucidation
Molecular Weight Calculation

The molecular weight (or more accurately, the molar mass) of a compound is the sum of the

atomic weights of its constituent atoms. The value of 208.98 g/mol is derived from its molecular

formula, C4HsBrFa.
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The calculation is as follows, using standard atomic weights:

e Carbon (C): 4 x 12.011 u =48.044 u

e Hydrogen (H): 5 x 1.008 u=5.040 u

e Bromine (Br): 1 x 79.904 u =79.904 u

e Fluorine (F): 4 x 18.998 u = 75.992 u

o Total Molar Mass: 48.044 + 5.040 + 79.904 + 75.992 = 208.98 g/mol

This formula weight is essential for all stoichiometric calculations in experimental research,
ensuring accurate molar concentrations and reaction yields.

Structural Analysis

The IUPAC name, 1-Bromo-1,1,2,2-tetrafluorobutane, defines the precise arrangement of
atoms. The structure consists of a central butane chain.

Carbon-1 (C1): Bonded to one bromine atom and two fluorine atoms.

Carbon-2 (C2): Bonded to two fluorine atoms.

Carbon-3 (C3): Bonded to two hydrogen atoms.

Carbon-4 (C4): A terminal methyl group, bonded to three hydrogen atoms.

The heavy substitution of electronegative fluorine atoms on C1 and C2 significantly influences
the molecule's electronic properties, polarity, and reactivity. The C-Br bond at the C1 position is
the primary site for nucleophilic substitution reactions.

Caption: 2D representation of 1-Bromo-1,1,2,2-tetrafluorobutane.

Plausible Synthetic Approaches

While specific, peer-reviewed synthesis protocols for 1-Bromo-1,1,2,2-tetrafluorobutane are
not readily available in chemical literature, its structure lends itself to established
methodologies for the synthesis of bromo-fluoro-alkanes. A plausible and common approach
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involves the anti-Markovnikov addition of hydrogen bromide (HBr) across a suitably
functionalized fluoroalkene precursor, such as 3,3,4,4-tetrafluoro-1-butene, often initiated by
radicals.

Exemplary Protocol: Radical-Initiated HBr Addition

This protocol is a representative example of how a compound like 1-Bromo-1,1,2,2-
tetrafluorobutane could be synthesized. It must be validated and optimized under controlled
laboratory conditions.

Reaction Principle: CF2(F2)C-CH=CH:z + HBr --(ROOR/UV)--> CF2z(F2)C-CH2-CH2Br

Materials:

3,3,4,4-Tetrafluoro-1-butene (precursor)

Hydrogen bromide (HBr), anhydrous

Dibenzoyl peroxide or AIBN (radical initiator)

Anhydrous, non-polar solvent (e.g., hexane or CCla)

Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:

e Reactor Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a
gas inlet, a condenser, and a dropping funnel. Purge the entire system with an inert gas.

e Precursor Charging: Dissolve a known molar quantity of 3,3,4,4-tetrafluoro-1-butene and a
catalytic amount of the radical initiator (e.g., 1-2 mol%) in the anhydrous solvent within the
flask.

» HBr Addition: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous HBr gas
through the solution or add a solution of HBr in a compatible solvent via the dropping funnel.
Maintain a slight positive pressure of inert gas.
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Initiation: If using a chemical initiator, gently warm the reaction mixture as specified by the
initiator's decomposition temperature. If using photochemical initiation, irradiate the flask with
a suitable UV lamp.

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-
Layer Chromatography (TLC) by observing the consumption of the starting alkene.

Work-up: Once the reaction is complete, quench by washing the mixture with a saturated
sodium bicarbonate solution to neutralize excess HBr, followed by a wash with sodium
thiosulfate to remove any residual bromine, and finally with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and
concentrate the solvent using a rotary evaporator. The crude product can be purified via
fractional distillation under reduced pressure to yield the final 1-Bromo-1,1,2,2-
tetrafluorobutane.
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Caption: General workflow for the synthesis of 1-bromo-alkanes.
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Potential Applications and Research Context

1-Bromo-1,1,2,2-tetrafluorobutane is best understood as a fluorinated building block or
synthon. Its value lies in the orthogonal reactivity of its functional groups.

¢ Nucleophilic Substitution: The C-Br bond is a versatile handle for introducing the -CzFa-
CH2CHs moiety into a larger molecule via Sn2 reactions. This is highly relevant in medicinal
chemistry, where the incorporation of short fluorinated chains can enhance metabolic
stability, binding affinity, and lipophilicity of drug candidates.

o Organometallic Chemistry: It can be used to form Grignard reagents or organolithium
species, which can then act as nucleophiles to form new carbon-carbon bonds, further
expanding its synthetic utility.

o Material Science: Polyfluorinated compounds are precursors to polymers and materials with
unique properties, such as low surface energy, high thermal stability, and chemical
resistance. This compound could serve as a monomer or an additive in the development of
novel fluoropolymers.

The presence of this compound in chemical supplier catalogs and its classification as a
declarable substance by some industrial entities suggest its use in specialized, proprietary
applications.[4]

Safety, Handling, and Storage

As a halogenated organic compound, 1-Bromo-1,1,2,2-tetrafluorobutane requires careful
handling. The following information is derived from its GHS classification.

Hazard Identification

e H227: Combustible liquid.
e H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
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Precautionary Measures

A systematic approach to handling, outlined by the GHS precautionary statements, is
mandatory for ensuring laboratory safety.
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Category Statement Code Precautionary Statement
Keep away from heat, hot
] surfaces, sparks, open flames
Prevention P210 o
and other ignition sources. No
smoking.
Avoid breathing fumes, mist,
P261
spray, or vapors.
Wash skin thoroughly after
P264 _
handling.
Use only outdoors or in a well-
P271 _
ventilated area.
Wear protective
P280 gloves/protective clothing/eye
protection/face protection.
IF ON SKIN: Wash with plenty
Response P302+P352
of soap and water.
IF INHALED: Remove person
P304+P340 to fresh air and keep
comfortable for breathing.
IF IN EYES: Rinse cautiously
with water for several minutes.
P305+P351+P338 Remove contact lenses, if
present and easy to do.
Continue rinsing.
Call a POISON CENTER or
pP312 doctor/physician if you feel
unwell.
If skin irritation occurs: Get
P332+P313 ) ) )
medical advice/attention.
Take off contaminated clothing
P362+P364

and wash it before reuse.
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Store in a well-ventilated
Storage P403+P233 place. Keep container tightly
closed.

P405 Store locked up.

Dispose of contents/container
Disposal P501 to an approved waste disposal

plant.

Recommended Handling Procedures

» Engineering Controls: Always handle this chemical in a certified chemical fume hood to
manage vapor inhalation risks.

e Personal Protective Equipment (PPE): Standard PPE includes nitrile or neoprene gloves, a
flame-retardant lab coat, and chemical safety goggles or a face shield.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
strong oxidizing agents. The container should be tightly sealed and clearly labeled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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